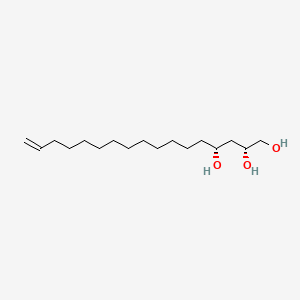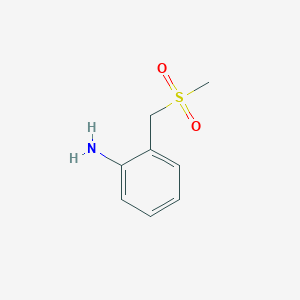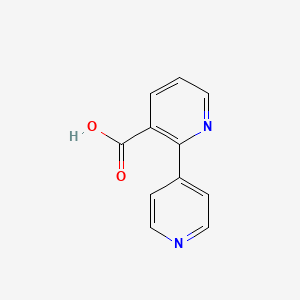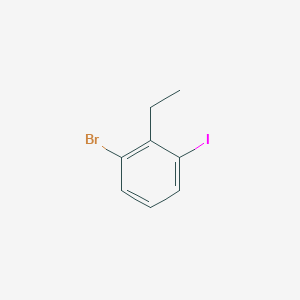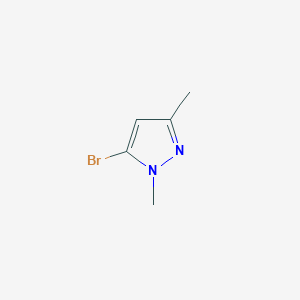
5-溴-1,3-二甲基-1H-吡唑
描述
5-Bromo-1,3-dimethyl-1H-pyrazole, also known as 5-bromo-1,3-dimethylpyrazole, is a pyrazole derivative that has been studied for its potential applications in scientific research and laboratory experiments. This molecule has been found to have a wide range of biochemical and physiological effects and is therefore useful for a variety of research purposes. In
科学研究应用
合成和化学反应
5-溴-1,3-二甲基-1H-吡唑及其衍生物被用于各种合成和化学反应研究。例如,它被用作合成新的多杂环环系统的前体,这些环系统在抗菌性能方面表现出潜力(Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019)。此外,它在合成具有显著抗菌活性的N-苯基吡唑衍生物方面的作用已经被探讨,一些衍生物显示出对病原性酵母和霉菌有希望的结果(Farag, Mayhoub, Barakat, & Bayomi, 2008)。
药物和药物化学
在药物和药物化学中,包括5-溴-1,3-二甲基-1H-吡唑在内的吡唑衍生物被合成用于其潜在的抗增殖性能。研究表明,某些1-芳基-3,5-双(杂)芳基吡唑衍生物对癌细胞表现出细胞毒性效应,表明它们作为癌症治疗的小分子抑制剂的潜力(Ananda et al., 2017)。
材料科学和化学
5-溴-1,3-二甲基-1H-吡唑衍生物被用于合成有机碲化合物,这些化合物在材料科学中有应用。例如,这些衍生物已被用于合成有机碲卤化物,通过各种光谱技术对其进行表征,揭示了它们的结构和化学性质(Bhasin, Pundir, Neogy, Mehta, & Mehta, 2018)。
安全和危害
未来方向
The synthesis and properties of different pyrazole derivatives, including “5-Bromo-1,3-dimethyl-1H-pyrazole”, have been the focus of recent research . The development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds is a clear upward trend .
作用机制
Target of Action
5-Bromo-1,3-dimethyl-1H-pyrazole is a versatile compound with a wide range of targets. It is known to interact with various enzymes and receptors, influencing their activity and function . For instance, it has been reported to inhibit liver alcohol dehydrogenase , a key enzyme involved in the metabolism of alcohol.
Mode of Action
The compound’s mode of action is largely dependent on its structural properties. Pyrazoles, including 5-Bromo-1,3-dimethyl-1H-pyrazole, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
5-Bromo-1,3-dimethyl-1H-pyrazole can affect various biochemical pathways. For instance, it has been reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.
Pharmacokinetics
Its molecular weight of 175027 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
The molecular and cellular effects of 5-Bromo-1,3-dimethyl-1H-pyrazole’s action are diverse, given its wide range of targets and modes of action. For instance, its inhibition of liver alcohol dehydrogenase can impact alcohol metabolism, potentially leading to changes in the body’s response to alcohol .
Action Environment
The action, efficacy, and stability of 5-Bromo-1,3-dimethyl-1H-pyrazole can be influenced by various environmental factors. Additionally, its tautomeric nature suggests that its reactivity and thus its action could be influenced by the pH of its environment .
生化分析
Biochemical Properties
5-Bromo-1,3-dimethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with liver alcohol dehydrogenase, acting as an inhibitor . This interaction can affect the enzyme’s ability to catalyze the oxidation of alcohols, thereby influencing metabolic processes.
Cellular Effects
The effects of 5-Bromo-1,3-dimethyl-1H-pyrazole on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to alterations in metabolic flux, impacting the overall metabolic state of the cell . Additionally, it may affect the expression of genes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
At the molecular level, 5-Bromo-1,3-dimethyl-1H-pyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory effect on liver alcohol dehydrogenase is due to its binding to the enzyme’s active site, preventing the substrate from accessing the catalytic site . This binding interaction can result in significant changes in enzyme activity and subsequent metabolic processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-1,3-dimethyl-1H-pyrazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to 5-Bromo-1,3-dimethyl-1H-pyrazole in in vitro and in vivo studies has revealed potential alterations in cellular function, highlighting the importance of monitoring its stability.
Dosage Effects in Animal Models
The effects of 5-Bromo-1,3-dimethyl-1H-pyrazole vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases, affecting various physiological processes. It is essential to determine the optimal dosage to minimize adverse effects while maximizing its biochemical benefits.
Metabolic Pathways
5-Bromo-1,3-dimethyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its interaction with liver alcohol dehydrogenase affects the oxidation of alcohols, impacting the overall metabolic state. Understanding these interactions is crucial for elucidating the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of 5-Bromo-1,3-dimethyl-1H-pyrazole within cells and tissues are essential for its biochemical activity. It interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s availability and activity within different cellular compartments, impacting its overall biochemical effects.
Subcellular Localization
The subcellular localization of 5-Bromo-1,3-dimethyl-1H-pyrazole is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and subsequent biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.
属性
IUPAC Name |
5-bromo-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIZQXZNAILTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617391 | |
| Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-70-7 | |
| Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5744-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)
